



Application Note and Protocol: Liquid-Liquid Extraction of Ajmalicine from Catharanthus roseus Leaves

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Compound of Interest		
Compound Name:	Ajmalicine	
Cat. No.:	B15601373	Get Quote

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Introduction

Ajmalicine, also known as raubasine, is a monoterpenoid indole alkaloid with significant therapeutic value, primarily utilized as an antihypertensive agent for managing high blood pressure.[1] It is naturally present in various plants, most notably in the roots and leaves of Catharanthus roseus (Madagascar periwinkle) and species of the Rauwolfia genus.[1][2] The effective extraction of ajmalicine from these botanical sources is a critical initial step for research, drug development, and pharmaceutical production. This document provides a detailed protocol for the liquid-liquid extraction of ajmalicine from C. roseus leaves, summarizes quantitative data from various methods, and includes a visual workflow to aid in procedural optimization.

The principle of this extraction method relies on the alkaline nature of **ajmalicine**. The protocol employs an acid-base liquid-liquid extraction technique, which is highly effective for selectively isolating alkaloids.[1] The plant material is first treated with an acid to protonate the alkaloids, rendering them soluble in an aqueous solution. This allows for the separation of non-alkaloidal compounds using a non-polar organic solvent. Subsequently, the aqueous phase is basified to deprotonate the alkaloids, making them insoluble in water but soluble in a non-polar organic solvent, which is then used for extraction.[1][3]



Data Presentation: Quantitative Analysis of Ajmalicine Yield

The yield of **ajmalicine** can vary depending on the plant material, extraction method, and analytical technique used for quantification. The following table summarizes quantitative data on the extraction of alkaloids, including **ajmalicine**, from C. roseus and related species.

Plant Source & Part	Extraction Method	Solvent System	Total Alkaloid Yield (%)	Ajmalicine Yield	Reference
Rauwolfia serpentina Roots	Solvent Partitioning	Methanol (initial), Chloroform (fractionation)	2.68% (in chloroform fraction)	Not Specified	[4]
Rauwolfia serpentina	Not Specified	Ethanol	12.05% (crude extract)	Not Specified	[4]
Catharanthus roseus (Hairy Roots)	Methanolic Extraction	Methanol	Not Specified	3.8 mg/g DW	[3]
Catharanthus roseus (Roots, 50 days old)	Not Specified	Not Specified	Not Specified	~5.0 mg/g DW (0.5% of root dry weight)	[3]
Catharanthus roseus (Callus Culture)	Methanolic Extraction	Methanol	Not Specified	0.002686 mg/g	[3]

Experimental Protocol: Acid-Base Liquid-Liquid Extraction



This protocol details a robust method for the selective extraction of **ajmalicine** from the dried leaves of Catharanthus roseus.

Materials:

- Shade-dried and powdered leaves of Catharanthus roseus
- 0.7% Sulfuric acid (H₂SO₄) solution[1][3]
- Ammonium hydroxide (NH₄OH) solution[1][3]
- Chloroform (CHCl₃)[1][3]
- Anhydrous sodium sulfate (Na₂SO₄)[3]
- Methanol (HPLC grade)[2]
- Acetonitrile (HPLC grade)[2]
- Phosphate buffer (for HPLC)[5]
- Ajmalicine standard (for HPLC analysis)[3]
- Separatory funnel (1 L or appropriate size)[1]
- pH meter or pH indicator strips[1]
- Rotary evaporator[1]
- Filtration apparatus (e.g., Buchner funnel with filter paper)[1]
- Glass column for chromatography (optional, for further purification)[3]
- Silica gel for column chromatography (optional)[3]
- TLC plates (silica gel) and developing chamber (optional)[3]
- UV lamp (254 nm and 365 nm) (optional)[3]



Procedure:

Part 1: Acidic Extraction

- Weigh 100 g of dried, powdered C. roseus leaves and place them in a large beaker or flask.
- Add 1 L of 0.7% sulfuric acid solution to the powdered leaves.[1] This step protonates the alkaloids, forming their sulfate salts which are soluble in the aqueous acidic solution.[3]
- Stir the mixture for several hours (e.g., 4-6 hours) or let it soak for 12-24 hours to ensure complete extraction of the alkaloids.[1][3]
- Filter the mixture through a Buchner funnel to separate the acidic filtrate from the solid plant debris.[1] Collect the filtrate.

Part 2: Liquid-Liquid Extraction (Alkaloid Isolation)

- Transfer the acidic filtrate to a large separatory funnel.
- Carefully add ammonium hydroxide solution dropwise to the filtrate while monitoring the pH. Adjust the pH to approximately 7-8.[1][3][6] This deprotonates the alkaloids, causing them to become free bases which are less soluble in water.[3]
- Add an equal volume of chloroform to the separatory funnel.
- Shake the separatory funnel vigorously for 5-10 minutes to facilitate the partitioning of the
 deprotonated alkaloids into the chloroform layer.[1] Periodically vent the funnel to release
 pressure.
- Allow the layers to separate completely. The lower layer will be the chloroform containing the alkaloids.
- Drain the lower chloroform layer into a clean flask.
- Repeat the extraction of the aqueous layer with fresh chloroform two more times to maximize the recovery of alkaloids.[3]
- Combine all the chloroform extracts.



Part 3: Concentration and Drying

- Add anhydrous sodium sulfate to the combined chloroform extract to remove any residual water.[3]
- Filter the dried chloroform extract to remove the sodium sulfate.
- Concentrate the chloroform extract using a rotary evaporator at a temperature of 40-50°C under reduced pressure to obtain the crude alkaloid extract.[1][3]

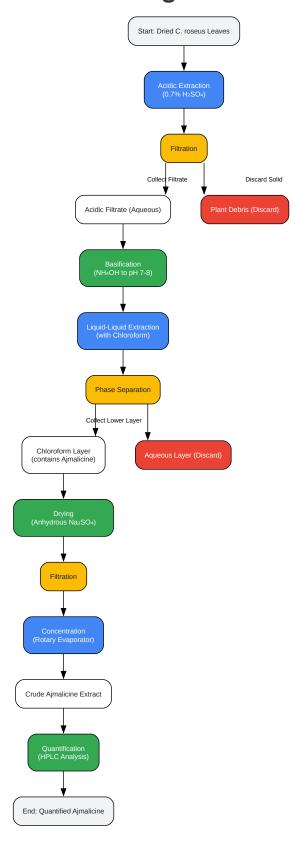
Part 4: Quantification (HPLC Analysis)

High-Performance Liquid Chromatography (HPLC) is the preferred method for the quantification of **ajmalicine**.[1]

- Sample Preparation: Accurately weigh the crude extract. Dissolve a known amount of the crude extract in methanol.[2] Filter the solution through a 0.45 μm syringe filter into an HPLC vial before injection.[2][7]
- Standard Preparation: Prepare a stock solution of **ajmalicine** standard in methanol (e.g., 1 mg/mL).[7] From the stock solution, prepare a series of standard solutions of different concentrations to construct a calibration curve.[2]
- Chromatographic Conditions:
 - Column: Reversed-phase C18 column.[1]
 - Mobile Phase: A typical mobile phase consists of a mixture of a buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile.[1][5]
 - Flow Rate: Typically 1.0 mL/min.[8][9]
 - Detection: UV detection at 254 nm.[8][9]
- Analysis: Inject the prepared sample and standard solutions into the HPLC system. Identify
 the ajmalicine peak in the sample chromatogram by comparing its retention time with that of
 the ajmalicine standard. Quantify the amount of ajmalicine in the sample by using the
 calibration curve generated from the standard solutions.



Experimental Workflow Diagram



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Caption: Workflow for **Ajmalicine** Extraction from C. roseus Leaves.

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